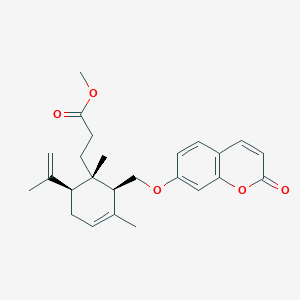
Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate is a complex organic compound that features a cyclohexene ring, a chromen-2-one moiety, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexene ring: This might involve a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chromen-2-one moiety: This could be achieved through an etherification reaction using a suitable chromen-2-one derivative.
Esterification: The final step might involve esterification of the intermediate compound with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((1S,2S,6S)-1,3-dimethyl-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)-6-(prop-1-en-2-yl)cyclohex-3-en-1-yl)propanoate: Similar compounds might include other esters of propanoic acid or derivatives of chromen-2-one.
Comparison: Compared to these similar compounds, this compound might exhibit unique properties due to its specific structural features, such as enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C25H30O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 3-[(1S,2S,6S)-1,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoate |
InChI |
InChI=1S/C25H30O5/c1-16(2)20-10-6-17(3)21(25(20,4)13-12-23(26)28-5)15-29-19-9-7-18-8-11-24(27)30-22(18)14-19/h6-9,11,14,20-21H,1,10,12-13,15H2,2-5H3/t20-,21-,25-/m0/s1 |
InChI Key |
OAUDKNYNNMXLHJ-WATLYSKOSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@]([C@H]1COC2=CC3=C(C=C2)C=CC(=O)O3)(C)CCC(=O)OC)C(=C)C |
Canonical SMILES |
CC1=CCC(C(C1COC2=CC3=C(C=C2)C=CC(=O)O3)(C)CCC(=O)OC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















